molecular formula C8H6F3NO B598400 2,4,5-Trifluoro-N-methyl-benzamide CAS No. 1203954-79-3

2,4,5-Trifluoro-N-methyl-benzamide

Cat. No.: B598400
CAS No.: 1203954-79-3
M. Wt: 189.137
InChI Key: DNMYTIWEBMQMBY-UHFFFAOYSA-N
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Description

2,4,5-Trifluoro-N-methyl-benzamide: is an organic compound with the molecular formula C8H6F3NO . It is characterized by the presence of three fluorine atoms attached to a benzene ring and an amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,4,5-trifluorobenzoic acid with methylamine under appropriate conditions to form the desired benzamide .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trifluoro-N-methyl-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may result in the replacement of one of the trifluoromethyl groups with another substituent .

Scientific Research Applications

2,4,5-Trifluoro-N-methyl-benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5-Trifluoro-N-methyl-benzamide involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 2,4,5-Trifluoro-N-methyl-benzamide is unique due to the specific positioning of the trifluoromethyl groups and the presence of the N-methyl amide group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

2,4,5-trifluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c1-12-8(13)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMYTIWEBMQMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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